molecular formula C9H11BrMg B6302237 3-Methylphenethylmagnesium bromide 0.5 M in Tetrahydrofuran CAS No. 955041-80-2

3-Methylphenethylmagnesium bromide 0.5 M in Tetrahydrofuran

Cat. No.: B6302237
CAS No.: 955041-80-2
M. Wt: 223.39 g/mol
InChI Key: FXMMTLWJCGVEEO-UHFFFAOYSA-M
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Description

3-Methylphenethylmagnesium bromide 0.5 M in Tetrahydrofuran is an organometallic compound that belongs to the class of Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C9H11BrMg and a molecular weight of 223.39 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylphenethylmagnesium bromide is typically synthesized by reacting 3-methylphenethyl bromide with magnesium metal in the presence of tetrahydrofuran (THF) as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air. The reaction conditions often involve refluxing the mixture to ensure complete reaction of the magnesium with the bromide compound .

Industrial Production Methods

In industrial settings, the production of 3-Methylphenethylmagnesium bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The purity of the final product is crucial, and various purification techniques, such as distillation or crystallization, may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-Methylphenethylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can replace halides in organic compounds.

    Coupling Reactions: It participates in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Halides: Organic halides for substitution reactions.

    Catalysts: Sometimes, catalysts like copper(I) iodide are used to facilitate coupling reactions.

Major Products

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Organic Compounds: From substitution reactions.

    Coupled Products: From coupling reactions.

Scientific Research Applications

3-Methylphenethylmagnesium bromide is used in various scientific research applications, including:

    Organic Synthesis: It is a valuable reagent for forming carbon-carbon bonds, essential in synthesizing complex organic molecules.

    Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.

    Material Science: Employed in the preparation of advanced materials with specific properties.

Mechanism of Action

The compound acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom in the compound stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles. This reactivity is the basis for its use in forming carbon-carbon bonds in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.

    Ethylmagnesium Bromide: Similar in reactivity but with an ethyl group instead of a phenethyl group.

Uniqueness

3-Methylphenethylmagnesium bromide is unique due to the presence of the 3-methylphenethyl group, which can impart different steric and electronic properties compared to other Grignard reagents. This uniqueness can influence the selectivity and outcome of reactions in which it is used.

Properties

IUPAC Name

magnesium;1-ethyl-3-methylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.BrH.Mg/c1-3-9-6-4-5-8(2)7-9;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMMTLWJCGVEEO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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